molecular formula C9H5BrO B14151371 2-Propyn-1-one, 3-bromo-1-phenyl- CAS No. 3876-61-7

2-Propyn-1-one, 3-bromo-1-phenyl-

Cat. No.: B14151371
CAS No.: 3876-61-7
M. Wt: 209.04 g/mol
InChI Key: YUEQUSHHDZRNGQ-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 3-bromo-1-phenyl- is an organic compound with the molecular formula C9H5BrO. It is a brominated derivative of phenylpropynone and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a bromine atom attached to the propyne moiety and a phenyl group attached to the carbonyl carbon.

Preparation Methods

The synthesis of 2-Propyn-1-one, 3-bromo-1-phenyl- can be achieved through several methods. One common approach involves the bromination of 1-phenyl-2-propyn-1-one using bromine or other brominating agents under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Propyn-1-one, 3-bromo-1-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

2-Propyn-1-one, 3-bromo-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 3-bromo-1-phenyl- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical transformations. The compound can form intermediates such as enolates or carbocations, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

2-Propyn-1-one, 3-bromo-1-phenyl- can be compared with other similar compounds such as:

Properties

CAS No.

3876-61-7

Molecular Formula

C9H5BrO

Molecular Weight

209.04 g/mol

IUPAC Name

3-bromo-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C9H5BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H

InChI Key

YUEQUSHHDZRNGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CBr

Origin of Product

United States

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